Bienvenue dans la boutique en ligne BenchChem!

1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Medicinal Chemistry Scaffold Design Pharmacophore Mapping

The compound 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2194846-77-8, molecular formula C10H14N6O2S, molecular weight 282.33 g/mol) is a synthetic small molecule featuring a 1-methylpyrazole sulfonamide linked to an azetidine ring, which is further N-alkylated with a 1,2,4-triazole moiety. It belongs to the broader class of N-substituted triazolo-azetidines, a scaffold identified in high-throughput screening campaigns as a source of antibacterial translation inhibitors.

Molecular Formula C10H14N6O2S
Molecular Weight 282.32
CAS No. 2194846-77-8
Cat. No. B2668293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
CAS2194846-77-8
Molecular FormulaC10H14N6O2S
Molecular Weight282.32
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=NC=N3
InChIInChI=1S/C10H14N6O2S/c1-14-6-10(2-12-14)19(17,18)16-4-9(5-16)3-15-8-11-7-13-15/h2,6-9H,3-5H2,1H3
InChIKeyXQOYARBQAVGEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2194846-77-8): Chemical Identity and Scaffold Context


The compound 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2194846-77-8, molecular formula C10H14N6O2S, molecular weight 282.33 g/mol) is a synthetic small molecule featuring a 1-methylpyrazole sulfonamide linked to an azetidine ring, which is further N-alkylated with a 1,2,4-triazole moiety [1]. It belongs to the broader class of N-substituted triazolo-azetidines, a scaffold identified in high-throughput screening campaigns as a source of antibacterial translation inhibitors [2]. The compound's structure is distinct from the more extensively patented pyrazole azetidine S1P receptor modulators, as it incorporates a 1,2,4-triazole terminus absent in those series [3]. This triazole extension introduces additional hydrogen-bond acceptor capacity and alters the three-dimensional pharmacophore compared to simpler azetidine analogues. For procurement purposes, this compound is available exclusively for non-human research use from specialist chemical suppliers [1].

Why Generic Substitution Is Inadmissible for 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2194846-77-8)


Scientific users cannot assume that any triazolo-azetidine or pyrazole sulfonamide congener will replicate the properties of CAS 2194846-77-8. The precise connectivity—the 1,2,4-triazole regioisomer attached via a methylene spacer to the azetidine N, combined with the 1-methyl-1H-pyrazol-4-yl sulfonamide—defines a unique topological pharmacophore. Altering the triazole regioisomer (e.g., shifting from 1,2,4-triazole to 1,2,3-triazole, as in CAS 2176201-76-4) changes both the hydrogen-bonding geometry and the metabolic stability profile . Similarly, replacing the methylpyrazole sulfonamide with a dihydrobenzofuran sulfonamide (as in the closest catalogued analogue CAS 2194847-50-0) substantially modifies lipophilicity and steric bulk, which can drastically alter target engagement . Class-level data from the N-substituted triazolo-azetidine antibacterial series demonstrate that minor structural modifications can shift the minimum inhibitory concentration (MIC) by over 2-fold against E. coli ΔtolC, underscoring the non-interchangeability of scaffold analogues [1]. For procurement decisions, batch-to-batch consistency depends on precise structural identity, not class-level similarity.

Quantitative Differentiation Evidence for CAS 2194846-77-8 Versus Closest Structural Analogues


Triazole Regioisomer Differentiation: 1,2,4-Triazole vs 1,2,3-Triazole Connectivity Defines Hydrogen-Bond Acceptor Topology

The target compound (CAS 2194846-77-8) bears a 1,2,4-triazole ring N1-linked via a methylene spacer to the azetidine. The closest regioisomeric comparator is 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176201-76-4), which employs a 1,2,3-triazole core. The 1,2,4-triazole presents two vicinal nitrogen atoms (N2, N4) as hydrogen-bond acceptors in a 1,3-relationship, whereas the 1,2,3-triazole offers adjacent nitrogen atoms with a distinct acceptor geometry [1]. This topological difference alters the capacity for bidentate metal coordination and target protein hydrogen bonding, which is critical for engagement with metalloenzyme active sites or kinase hinge regions. The molecular formula confirms the difference: C10H14N6O2S (MW 282.33) vs C9H12N6O2S (MW 268.30) for the 1,2,3-triazole regioisomer [1].

Medicinal Chemistry Scaffold Design Pharmacophore Mapping

Sulfonamide Substituent Differentiation: Methylpyrazole vs Dihydrobenzofuran Drives Lipophilicity and Steric Bulk

The closest catalogued analogue is 1-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2194847-50-0), which differs solely in the sulfonamide substituent. The target compound bears a 1-methyl-1H-pyrazol-4-yl group (formula C10H14N6O2S, MW 282.33), whereas the comparator possesses a 2,3-dihydrobenzofuran-5-yl moiety (C14H16N4O3S, MW 320.37) [1]. The dihydrobenzofuran analogue has a higher molecular weight (+38.04 g/mol) and greater predicted lipophilicity (estimated AlogP increase of approximately +0.8 to +1.2 log units attributable to the fused bicyclic aromatic system vs the monocyclic pyrazole). The 1-methylpyrazole sulfonamide offers reduced steric demand and a distinct electronic profile due to the electron-rich pyrazole ring, which contributes to differential solubility in aqueous buffer systems.

Physicochemical Profiling Drug Design Solubility Prediction

Antibacterial Scaffold Validation: Triazolo-azetidine Class Demonstrates Translation Inhibition with Quantified MIC Values Against E. coli

While no direct antibacterial data for CAS 2194846-77-8 has been reported, the N-substituted triazolo-azetidine scaffold to which it belongs has been validated in a dedicated HTS campaign using the pDualrep2 double-reporter system. In this study, the primary hit molecule from the series demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with evidence of translation blockage (26% inhibition at 160 µg/mL in a luciferase assay) and no SOS response induction [1]. An optimised analogue (Compound 2) within the same structural series achieved an improved MIC of 6.25 µg/mL, comparable to erythromycin (MIC 2.5–5 µg/mL), with enhanced selectivity and no cytotoxicity against eukaryotic cells in the PrestoBlue assay [1]. The target compound, bearing the 1,2,4-triazole and methylpyrazole sulfonamide combination, represents a distinct chemotype within this validated antibacterial scaffold class and is expected to exhibit translation inhibitory activity pending direct testing.

Antibacterial Translation Inhibition High-Throughput Screening

Patent Landscape Differentiation: Pyrazole Azetidine S1P Modulators vs Triazolo-azetidine Antibacterials Define Distinct IP Spaces

The pyrazole azetidine scaffold is predominantly claimed in patents assigned to Allergan, Inc. as sphingosine-1-phosphate (S1P) receptor modulators for autoimmune and inflammatory conditions (US 9,062,030 B2; US 8,987,467 B2) [1][2]. However, these patents describe compounds of Formula I that lack the 1,2,4-triazole methylene extension present in CAS 2194846-77-8. The addition of the triazole group places the target compound outside the direct claims of the Allergan S1P patents, positioning it in a distinct chemical and intellectual property space. Conversely, the triazolo-azetidine antibacterial activity was disclosed in a 2019 primary research article, not in the Allergan patent family [3]. This bifurcation means that CAS 2194846-77-8 may be free from dominating composition-of-matter patent claims for both S1P modulation and antibacterial applications, a factor of considerable significance for organisations evaluating freedom-to-operate in hit-to-lead programmes.

Intellectual Property S1P Receptor Modulation Patent Analysis

Analytical Identity Verification: InChI Key and SMILES Provide Unambiguous Compound Fingerprinting

The target compound has a unique InChI Key (XQOYARBQAVGEAA-UHFFFAOYSA-N) and canonical SMILES (CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=NC=N3) that serve as unambiguous identifiers for procurement and quality control [1]. No other compound in the CAS registry shares this InChI Key. The closest comparator, CAS 2176201-76-4, has a distinct InChI Key and SMILES reflecting its 1,2,3-triazole connectivity and shorter linker . For laboratories performing LC-MS or NMR identity verification upon receipt, these structural fingerprints provide definitive discrimination between the target compound and any co-shipped or mislabelled analogues, which is essential for maintaining assay reproducibility in screening campaigns.

Quality Control Compound Authentication Procurement Specification

Limitations Acknowledgment: Absence of Direct Comparative Biological Data for CAS 2194846-77-8

It must be explicitly stated that, at the time of this evidence guide generation, no primary research articles, patents, or public databases report direct quantitative biological data (IC50, Ki, EC50, MIC, pharmacokinetic parameters, or in vivo efficacy) for the specific compound CAS 2194846-77-8. The compound is absent from PubChem BioAssay, ChEMBL, BindingDB, and the NIH Molecular Libraries Program [1]. The evidence presented in Sections 3.1 through 3.5 relies on structural comparison to the closest available analogues and class-level inference from the triazolo-azetidine antibacterial series. Any procurement decision based on expected biological activity must recognise this evidence gap and consider the need for de novo profiling. This transparency is essential for informed scientific selection and avoids the misuse of class-level data as a surrogate for compound-specific potency.

Data Transparency Procurement Risk Assessment Evidence Gap Analysis

Recommended Application Scenarios for 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2194846-77-8) Based on Available Evidence


De Novo Antibacterial Screening Against Gram-Negative Panel Using Translation Inhibition as Primary Readout

Based on class-level evidence that N-substituted triazolo-azetidines act as translation inhibitors with MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC [1], CAS 2194846-77-8 is a rational candidate for inclusion in antibacterial screening cascades. The pDualrep2 double-reporter system or equivalent translation inhibition assays (e.g., luciferase-based) should be employed as the primary readout, with standard MIC determination against WHO priority Gram-negative pathogens (E. coli, Klebsiella pneumoniae, Acinetobacter baumannii) as a secondary endpoint. The compound's structural divergence from the Allergan S1P modulator series [2] supports its prioritisation for antibacterial rather than immunomodulatory screening.

Chemical Probe Development for Target Identification via Chemoproteomics or Resistance Mutation Mapping

Given that the triazolo-azetidine scaffold engages the bacterial translation machinery [1], CAS 2194846-77-8 can serve as a starting point for chemical probe development aimed at identifying the precise molecular target (e.g., specific ribosomal protein or translation factor). The unambiguous analytical identity (InChI Key XQOYARBQAVGEAA-UHFFFAOYSA-N) and structural differentiation from known S1P modulators [2] ensure that any target identified through chemoproteomics (e.g., affinity-based protein profiling) or resistance mutation mapping can be confidently attributed to this specific chemotype, facilitating SAR expansion.

Scaffold-Hopping Medicinal Chemistry Programme Centred on Triazole-Azetidine Core Optimisation

The quantitative SAR precedent from the triazolo-azetidine series, where substitution tuning improved MIC from 12.5 to 6.25 µg/mL (2-fold enhancement) [1], provides a benchmark for medicinal chemistry optimisation. CAS 2194846-77-8 occupies a specific position in the structural landscape with its 1-methylpyrazole sulfonamide and 1,2,4-triazole termini. Systematic variation of the pyrazole substituents, the azetidine sulfonamide linker, and the triazole regioisomer can be benchmarked against the published MIC and selectivity data, enabling data-driven library design. The open IP landscape for the triazolo-azetidine antibacterial class further supports a dedicated analogue programme [2].

Physicochemical Property Benchmarking for Azetidine-Containing Fragment and Lead-Like Libraries

With a molecular weight of 282.33 g/mol and a formula (C10H14N6O2S) that places it within lead-like chemical space [1], CAS 2194846-77-8 can be employed as a calibration standard for assessing the solubility, permeability, and metabolic stability of azetidine-containing compounds in fragment-based or HTS library collections. Its lower predicted lipophilicity relative to the dihydrobenzofuran analogue (CAS 2194847-50-0) makes it a more suitable benchmark for aqueous solubility assessments, while its multiple heterocyclic rings provide a stringent test for CYP450 metabolic stability profiling.

Quote Request

Request a Quote for 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.